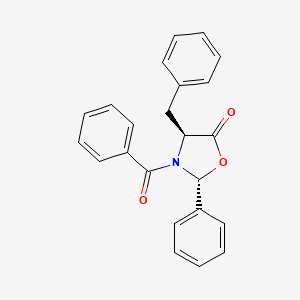

(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one

Vue d'ensemble

Description

(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which includes a benzoyl group, a benzyl group, and a phenyl group attached to an oxazolidinone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one typically involves the formation of the oxazolidinone ring followed by the introduction of the benzoyl, benzyl, and phenyl groups. One common method involves the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like p-toluenesulfonic acid or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of reagents and conditions is crucial to minimize by-products and ensure the scalability of the process .

Analyse Des Réactions Chimiques

Types of Reactions

(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the oxazolidinone ring or the attached aromatic groups.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups using reagents like sodium hydride or potassium tert-butoxide

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Applications De Recherche Scientifique

Chiral Auxiliary in Asymmetric Synthesis

One of the primary applications of (2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one is its function as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals due to the differing biological activities of enantiomers.

Case Study: Synthesis of Amino Acids

In a study published in 2012, researchers utilized this oxazolidinone derivative to synthesize various amino acids with high enantioselectivity. The compound facilitated the formation of carbon-carbon bonds while maintaining the desired stereochemistry, demonstrating its effectiveness as a chiral auxiliary .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

Potential CNS Agent

Research indicates that this compound may act as a central nervous system (CNS) agent. Its ability to modulate neurotransmitter systems could lead to applications in treating neurological disorders .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in various synthetic pathways. Its versatility allows chemists to create complex molecules through diverse reactions.

Example: Synthesis of Heterocycles

The compound has been employed in synthesizing heterocyclic compounds that are pivotal in drug discovery. By utilizing its electrophilic nature, researchers have successfully developed new heterocyclic frameworks that exhibit promising biological activities .

Mécanisme D'action

The mechanism by which (2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one exerts its effects is largely dependent on its interaction with molecular targets. The oxazolidinone ring can interact with various enzymes and receptors, influencing their activity. The benzoyl, benzyl, and phenyl groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,4S)-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide: This compound shares a similar chiral center and functional groups but differs in the presence of a trifluoroacetyl group.

(2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester: Another compound with a similar chiral configuration but different substituents.

Uniqueness

(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one is unique due to its specific combination of aromatic groups and the oxazolidinone ring. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound in various research applications .

Activité Biologique

(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one is a compound belonging to the oxazolidinone family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a central oxazolidinone ring with various substituents that contribute to its biological properties.

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties. A study demonstrated that related oxazolidinones possess activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism of action is primarily through inhibition of bacterial protein synthesis.

Cytotoxicity and Anticancer Potential

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in non-small cell lung cancer (NSCLC) cell lines with IC50 values around 15 μg/mL .

| Cell Line | IC50 (μg/mL) | Effect |

|---|---|---|

| NSCLC-N6 | 15.26 | Apoptosis induction |

| P388 | 11.26 | Cytotoxicity observed |

The proposed mechanism involves the compound's ability to disrupt protein synthesis in cancer cells by targeting the ribosomal machinery. This leads to cell cycle arrest and subsequent apoptosis .

Case Studies

A notable case study examined the effects of this compound on a panel of cancer cell lines. The study highlighted its selectivity towards malignant cells compared to normal cells, suggesting a potential therapeutic index favorable for anticancer drug development.

Propriétés

IUPAC Name |

(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c25-21(18-12-6-2-7-13-18)24-20(16-17-10-4-1-5-11-17)23(26)27-22(24)19-14-8-3-9-15-19/h1-15,20,22H,16H2/t20-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIYMSGCSHJWRW-RBBKRZOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)OC(N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C(=O)O[C@@H](N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601190072 | |

| Record name | (2R,4S)-3-Benzoyl-2-phenyl-4-(phenylmethyl)-5-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113806-30-7 | |

| Record name | (2R,4S)-3-Benzoyl-2-phenyl-4-(phenylmethyl)-5-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113806-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,4S)-3-Benzoyl-2-phenyl-4-(phenylmethyl)-5-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.